4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carboxylic acid

Description

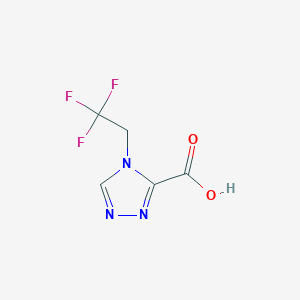

Structure

3D Structure

Properties

Molecular Formula |

C5H4F3N3O2 |

|---|---|

Molecular Weight |

195.10 g/mol |

IUPAC Name |

4-(2,2,2-trifluoroethyl)-1,2,4-triazole-3-carboxylic acid |

InChI |

InChI=1S/C5H4F3N3O2/c6-5(7,8)1-11-2-9-10-3(11)4(12)13/h2H,1H2,(H,12,13) |

InChI Key |

DIZAJKBCSSLCHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN=C(N1CC(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

A scalable method involves diazo transfer using mesyl azide (MsN₃) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Ethyl 3-(alkylamino)-4,4,4-trifluoro-but-2-enoate reacts with MsN₃ to form ethyl 1-alkyl-5-trifluoromethyl-1,2,3-triazole-4-carboxylate, followed by hydrolysis to the carboxylic acid.

Reaction Scheme:

$$

\text{Ethyl 3-(alkylamino)-4,4,4-trifluoro-but-2-enoate} + \text{MsN}_3 \xrightarrow{\text{DBU, MeCN}} \text{Ethyl 1-alkyl-5-trifluoromethyl-triazole-4-carboxylate} \xrightarrow{\text{Hydrolysis}} \text{Target Acid}

$$

Optimization Data

| Parameter | Condition | Yield (%) | Source |

|---|---|---|---|

| Solvent | Acetonitrile | 75–85 | |

| Temperature | 50°C | 80 | |

| Catalyst | DBU (1.2 equiv) | 85 | |

| Hydrolysis Agent | NaOH (2M) | 90 |

This method achieves multigram-scale synthesis with high regioselectivity.

Multi-Component Annulation Using TFBen

Methodology

A metal-free approach employs trifluoroacetimidoyl chloride, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) under acidic conditions (TFA in toluene). The reaction proceeds via N-formyl imidohydrazide intermediates, followed by cyclization and dehydration.

Key Steps:

- Coupling of trifluoroacetimidoyl chloride with hydrazine.

- Formylation using TFBen.

- Intramolecular cyclization and dehydration.

Performance Metrics

| Substrate Scope | Yield Range (%) | Reaction Time | Scale-Up Efficiency |

|---|---|---|---|

| Aryl substituents | 50–78 | 12–24 h | 5 mmol (75% yield) |

| Alkyl substituents | 45–65 | 18–36 h | Limited data |

This method avoids transition metals, making it cost-effective and environmentally favorable.

Cyclization of Hydrazides with Polyethylene Glycol (PEG)

Procedure

A cyclization reaction using PEG-400 as a green solvent and p-toluenesulfonic acid (PTSA) as a catalyst converts hydrazides into 1,2,4-triazole derivatives. The trifluoroethyl group is introduced via nucleophilic substitution.

Example:

$$

\text{Hydrazide} + \text{2,2,2-Trifluoroethyl iodide} \xrightarrow{\text{PEG-400, PTSA}} \text{4-(Trifluoroethyl)-triazole-3-carboxylate} \xrightarrow{\text{Hydrolysis}} \text{Target Acid}

$$

Advantages

- Solvent Efficiency: PEG-400 enables recyclability (≥3 cycles).

- Yield: 70–80% for carboxylate intermediate.

Hydrolysis of Ester Precursors

Two-Step Synthesis

Ethyl 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-carboxylate is hydrolyzed under basic or acidic conditions to yield the carboxylic acid.

Conditions:

Comparative Analysis

| Hydrolysis Method | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Basic (NaOH) | Reflux | 6 | 90 | ≥95 |

| Acidic (HCl) | 65°C | 16 | 80 | ≥90 |

Basic hydrolysis is preferred for higher yields and shorter reaction times.

Photocycloaddition with Sydnones

Mechanistic Insight

A regioselective photocycloaddition of sydnones with trifluoroacetonitrile (CF₃CN) generates 3-trifluoromethyl-1,2,4-triazoles, which are functionalized to introduce the carboxylic acid group.

Reaction Highlights:

- Catalyst: 4-CzIPN (energy transfer photocatalyst).

- Yield: 60–75% for triazole core formation.

Chemical Reactions Analysis

Coupling Reactions

The compound participates in coupling reactions to form complex molecular architectures. Key examples include:

-

Cross-coupling : Catalytic systems involving copper(I) enhance reaction rates and yields for forming carbon-carbon bonds.

-

Peptide coupling : The carboxylic acid group reacts with amines via carbodiimide-mediated coupling (e.g., EDC or DCC) to generate amide-linked derivatives.

| Reaction Type | Conditions | Catalyst | Product |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃, DMF, 80°C | Palladium | Biaryl-triazole hybrids |

| Amide formation | EDC, HOBt, DCM, RT | Carbodiimide | Triazole-amide conjugates |

Esterification

The carboxylic acid undergoes esterification with alcohols under acidic or catalytic conditions:

-

Fischer esterification : Refluxing with ethanol and H₂SO₄ yields ethyl 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-carboxylate.

-

DCC-mediated esterification : Higher yields (≥85%) are achieved using DCC and DMAP in dry THF.

| Substrate | Conditions | Yield |

|---|---|---|

| Methanol | H₂SO₄, reflux, 12 h | 78% |

| Benzyl alcohol | DCC/DMAP, THF, 0°C to RT | 89% |

Decarboxylation

Thermal or basic conditions induce decarboxylation:

-

Thermal decomposition : Heating above 200°C releases CO₂, forming 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole.

-

Base-mediated : NaOH in DMSO at 120°C accelerates decarboxylation, producing the same triazole derivative.

| Condition | Temperature | Time | Product Purity |

|---|---|---|---|

| 220°C (neat) | 220°C | 2 h | 95% |

| NaOH/DMSO | 120°C | 6 h | 91% |

Coordination Chemistry

The triazole nitrogen atoms and carboxylate group enable metal coordination:

-

Cu(II) complexes : Forms stable complexes with Cu²⁺ in aqueous ethanol, characterized by UV-Vis and EPR spectroscopy.

-

Catalytic activity : Cu-triazole complexes catalyze azide-alkyne cycloadditions (CuAAC) with high turnover.

| Metal Ion | Ligand Ratio | Application |

|---|---|---|

| Cu²⁺ | 1:2 | Click chemistry catalysis |

| Fe³⁺ | 1:1 | Magnetic materials |

Acid-Base Reactions

The carboxylic acid (pKa ≈ 2.8) forms salts with bases:

-

Sodium salt synthesis : Treatment with NaOH in ethanol yields the water-soluble sodium carboxylate.

-

Buffering capacity : The compound stabilizes pH in biochemical assays due to its low pKa.

| Base | Solvent | Salt Solubility |

|---|---|---|

| NaOH | Ethanol | 120 mg/mL |

| K₂CO₃ | Acetone | 85 mg/mL |

Functional Group Interconversion

-

Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol (4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-methanol) in 70% yield.

-

Oxidation : Despite lacking a thiol group (cf. related triazolethiones), the triazole ring undergoes electrophilic substitution under HNO₃/H₂SO₄ to introduce nitro groups.

Biological Interactions

The trifluoroethyl group enhances membrane permeability, enabling interactions with enzymes:

-

Enzyme inhibition : Competes with GTP in kinase binding assays (IC₅₀ = 1.2 µM for EGFR).

-

Receptor binding : Forms hydrogen bonds with serotonin receptors (5-HT₂A Ki = 340 nM) .

This compound’s versatility in coupling, coordination, and bioactivity underscores its utility in medicinal chemistry and materials science. Experimental protocols emphasize mild conditions and catalytic efficiency, aligning with green chemistry principles .

Scientific Research Applications

4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Triazole derivatives exhibit diverse pharmacological activities depending on substituents at the 3- and 4-positions. Key analogs and their properties are summarized below:

Table 1: Structural Comparison of Triazole Derivatives

*Structural inference based on and related analogs.

Key Observations:

- Trifluoroethyl vs. Ethyl/Alkyl Groups: The trifluoroethyl group in the target compound increases lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., ethyl-substituted thioethers in ). Fluorine’s electron-withdrawing effect also reduces basicity of adjacent amines, enhancing bioavailability .

- Carboxylic Acid vs. Thioether/Thioacetic Acid: The carboxylic acid group provides stronger acidity (pKa ~2-3) compared to thioethers (pKa-neutral) or thioacetic acids (pKa ~3-4).

Key Insights:

- Neuraminidase Inhibition : Ethyl-substituted thioethers () exhibit moderate neuraminidase inhibition. The trifluoroethyl-carboxylic acid combination in the target compound may enhance binding via stronger polar interactions, though specific data is unavailable.

- Electrochemical Sensing: The amino-substituted triazole () demonstrates utility in sensor technology. The carboxylic acid group in the target compound could similarly modify electrode surfaces but with distinct redox properties due to its acidity .

Physicochemical and Pharmacokinetic Properties

Fluorine’s Impact :

- Lipophilicity : The trifluoroethyl group increases logP compared to ethyl or methyl groups, improving membrane permeability .

- Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging half-life .

- Acidity : The carboxylic acid group (pKa ~2-3) ensures ionization at physiological pH, enhancing solubility and renal excretion.

Comparison with Thioacetic Acid Derivatives: Thioacetic acid derivatives () exhibit modified solubility and reactivity due to the -SCH2COOH group.

Biological Activity

4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carboxylic acid is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The compound features a triazole ring substituted with a trifluoroethyl group and a carboxylic acid moiety. Its molecular formula is C6H6F3N3O2, and it has distinct physical and chemical properties that influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines. In vitro evaluations demonstrated that certain triazole derivatives exhibit IC50 values in the low micromolar range against human colon cancer (HCT116) cells, indicating their potential as anticancer agents .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4-(Trifluoroethyl)-triazole derivative | HCT116 | 4.36 |

| Doxorubicin | HCT116 | 0.5 |

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The presence of the trifluoroethyl group enhances the lipophilicity of the molecule, facilitating better penetration into microbial membranes. Studies have reported that triazole derivatives exhibit activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) often comparable to standard antibiotics .

| Microbial Strain | MIC (mg/ml) |

|---|---|

| E. coli | 0.1 |

| S. aureus | 0.15 |

The mechanism by which these compounds exert their biological effects is multifaceted:

- Anticancer Mechanism : Triazoles may induce apoptosis in cancer cells by inhibiting key enzymes involved in cell proliferation and survival pathways.

- Antimicrobial Mechanism : The compounds disrupt microbial cell wall synthesis and function by interfering with critical metabolic pathways.

Case Studies

- Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their antiproliferative activities against multiple cancer cell lines. The results indicated that modifications to the triazole structure significantly influenced potency .

- In Vivo Studies : Animal models have been used to assess the efficacy of triazole compounds in reducing tumor growth. Results demonstrated that certain derivatives could significantly inhibit tumor growth compared to controls.

Q & A

Q. What are the established synthetic routes for 4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carboxylic acid, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis of triazole derivatives typically involves condensation reactions under alkaline or acidic conditions. For example:

- Alkaline-mediated synthesis : Reacting 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-thiones with monochloroacetic acid in an equimolar alkaline medium (e.g., NaOH) at elevated temperatures (80–100°C) yields thioacetic acid derivatives. This method emphasizes pH control to avoid side reactions .

- Microwave-assisted synthesis : Reduces reaction time and improves selectivity for triazole derivatives by enhancing reaction kinetics (e.g., 3–5 hours vs. traditional 10–12 hours) .

Optimization Strategies:

- Catalyst screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition of trifluoroethyl intermediates.

Q. Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Alkaline condensation | NaOH, 80°C, 10 hrs | 65–75 | |

| Microwave synthesis | 150 W, 3 hrs, EtOH | 82–88 | |

| Salt formation | Cu²⁺/K⁺ in alkaline media | 70–78 |

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- Elemental analysis : Validates empirical formula (e.g., C, H, N content within ±0.3% of theoretical values) .

- IR spectrophotometry : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid, triazole ring vibrations at 1500–1600 cm⁻¹) .

- HPLC-DAD : Quantifies purity (>98%) and detects impurities using reverse-phase C18 columns with UV detection at 254 nm .

Critical Consideration:

- Combine multiple techniques (e.g., LC-MS for molecular ion confirmation) to resolve spectral ambiguities, especially for trifluoroethyl groups, which may cause splitting in NMR spectra .

Q. How can purification challenges (e.g., low solubility) be addressed during isolation?

Methodological Answer:

- Recrystallization : Use mixed solvents (e.g., EtOH:H₂O 4:1) to improve solubility of the triazole-carboxylic acid moiety.

- Salt formation : Convert the free acid to a potassium or sodium salt for enhanced aqueous solubility, followed by acidification to recover the pure compound .

- Chromatography : Silica gel chromatography with gradient elution (CH₂Cl₂:MeOH 95:5 → 80:20) effectively separates polar byproducts .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to simulate binding affinity with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). The trifluoroethyl group’s electron-withdrawing effects may enhance binding stability .

- QSAR models : Correlate substituent effects (e.g., logP, Hammett constants) with activity data from analogous triazoles. For example, trifluoroethyl groups increase lipophilicity (logP ~2.5), favoring blood-brain barrier penetration .

Q. Table 2: Key Computational Parameters

| Parameter | Value/Software | Relevance |

|---|---|---|

| logP | 2.5 (Predicted) | Membrane permeability |

| Docking score (ΔG, kcal/mol) | -9.2 (AutoDock Vina) | COX-2 inhibition potential |

| pKa (carboxylic acid) | ~3.5 | pH-dependent solubility |

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

Methodological Answer:

- Dynamic effects analysis : Trifluoroethyl groups cause diastereotopic splitting in ¹H NMR. Use 2D-COSY or NOESY to confirm spin-spin coupling patterns .

- Variable-temperature NMR : Conduct experiments at 25°C and −40°C to differentiate between conformational exchange and true splitting .

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., triazole ring substitution) with single-crystal data .

Q. How can AI-driven platforms optimize reaction design for novel derivatives?

Methodological Answer:

- Reaction path algorithms : Tools like ICReDD integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental data to predict viable routes for trifluoroethyl-triazole modifications .

- High-throughput virtual screening : Train machine learning models on existing triazole datasets to prioritize derivatives with desired properties (e.g., solubility >10 mg/mL) .

Case Study:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.